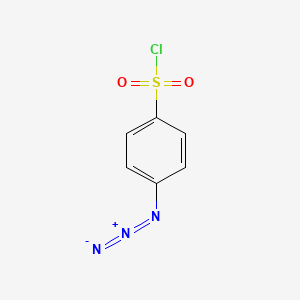

4-Azidobenzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-azidobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-3-1-5(2-4-6)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEZBMWZAWSSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338333 | |

| Record name | 4-azidobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15001-44-2 | |

| Record name | 4-azidobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azidobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Azidobenzenesulfonyl Chloride

Chemical Transformations Involving the Azide (B81097) Moiety

The azide functional group (-N₃) of 4-azidobenzenesulfonyl chloride is a versatile handle for a variety of chemical transformations, most notably for bioconjugation and the synthesis of nitrogen-containing heterocycles. It is relatively stable and does not interfere with the reactions of the sulfonyl chloride moiety, allowing for sequential functionalization.

One of the most prominent reactions of the azide group is the Staudinger reaction . In this process, the azide reacts with a phosphine (B1218219), such as triphenylphosphine, to form an iminophosphorane intermediate with the expulsion of dinitrogen gas (N₂). chemimpex.com This intermediate can then be hydrolyzed with water to produce a primary amine and the corresponding phosphine oxide. chemimpex.comresearchgate.net This two-step sequence, known as the Staudinger reduction, is a very mild and efficient method for converting an azide into a primary amine. researchgate.net

Another cornerstone reaction of the azide group is the Huisgen 1,3-dipolar cycloaddition , particularly the copper(I)-catalyzed variant known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is the most famous example of "click chemistry," a class of reactions known for their high yields, simplicity, and selectivity. mdpi.com In this reaction, the azide group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. sigmaaldrich.com This reaction is highly reliable and tolerant of a wide range of functional groups, making it exceptionally useful for linking the azidobenzenesulfonyl moiety to other molecules, including biomolecules. A catalyst-free version, the strain-promoted azide-alkyne cycloaddition (SPAAC), can also be employed using strained cyclooctynes. mdpi.com These azide-based transformations are central to the fields of chemical biology, drug discovery, and materials science.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry Paradigm)

The azide moiety of this compound readily participates in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high efficiency, selectivity, and tolerance of a wide range of functional groups, making them ideal for bioconjugation and materials functionalization.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting azides and terminal alkynes to form 1,2,3-triazoles. wikipedia.org This transformation exhibits remarkable regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov The reaction is catalyzed by a copper(I) species, which can be introduced as a Cu(I) salt or generated in situ from a copper(II) salt (like copper(II) sulfate) with a reducing agent such as sodium ascorbate. wikipedia.orgnih.gov

The scope of the CuAAC reaction is broad, tolerating a wide variety of functional groups, and it proceeds under mild, often aqueous, conditions. organic-chemistry.orgglenresearch.com This has made it an invaluable tool for conjugating this compound derivatives to alkyne-tagged biomolecules, polymers, and surfaces. To prevent DNA damage from copper ions in biological applications and to stabilize the active Cu(I) state, ligands like tris(benzyltriazolylmethyl)amine (TBTA) are often employed. glenresearch.comnih.gov The reaction's high yield and the simple workup procedures further contribute to its widespread use. glenresearch.com

Table 1: Key Features of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

| Reactants | Organic Azide (e.g., 4-Azidobenzenesulfonyl derivative) and a terminal Alkyne |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Catalyst | Copper(I) |

| Regioselectivity | High (exclusively 1,4-isomer) |

| Reaction Conditions | Mild, often aqueous |

| Key Advantage | High efficiency and broad functional group tolerance |

To circumvent the cellular toxicity associated with the copper catalyst used in CuAAC, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.govresearchgate.net This reaction is a cornerstone of bioorthogonal chemistry, enabling the labeling of biomolecules in living systems without a metal catalyst. nih.govwikipedia.org The driving force for SPAAC is the high ring strain of cyclic alkynes, such as cyclooctynes. nih.gov

Several generations of cyclooctyne (B158145) reagents have been synthesized to enhance the reaction rate and improve properties like water solubility. nih.gov Examples include difluorinated cyclooctynes (DIFO) and dibenzocyclooctynes (DIBO). magtech.com.cnnih.gov The reaction of an azide, such as one derived from this compound, with a strained alkyne proceeds rapidly under physiological conditions, forming a stable triazole linkage. researchgate.netmagtech.com.cn This biocompatibility has made SPAAC an essential tool for in vivo imaging and tracking of azide-labeled molecules. nih.govnih.gov

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, yielding the opposite regioisomer. organic-chemistry.org This reaction, typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, selectively produces 1,5-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgnih.govnih.gov

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.govresearchgate.net This is followed by reductive elimination to release the 1,5-triazole product. nih.gov A significant advantage of RuAAC is its ability to also catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles, a transformation not readily achieved with CuAAC. organic-chemistry.orgnih.gov This alternative regioselectivity and broader alkyne scope make RuAAC a powerful tool for synthesizing specific triazole isomers for various applications in materials science and medicinal chemistry. chalmers.se

Table 2: Comparison of Azide-Alkyne Cycloaddition Reactions

| Reaction | Catalyst | Regioselectivity | Key Features |

| CuAAC | Copper(I) | 1,4-disubstituted triazole | High efficiency, bioorthogonal (with ligands), limited to terminal alkynes. |

| SPAAC | None (Strain-promoted) | Mixture, but often controlled by linker | Biocompatible (copper-free), used in living systems. |

| RuAAC | Ruthenium(II) | 1,5-disubstituted triazole | Complements CuAAC, works with terminal and internal alkynes. |

The azide group, tethered to an alkyne within the same molecule derived from this compound, can undergo intramolecular 1,3-dipolar cycloadditions. This strategy is a powerful method for the synthesis of fused heterocyclic ring systems. Such reactions have been employed in the expedient synthesis of substituted triazolo[1,5-a] sigmaaldrich.comwikipedia.orgbenzodiazepines, a class of compounds with significant biological activity. dntb.gov.ua The intramolecular nature of the reaction can facilitate the cycloaddition and control the stereochemistry of the resulting fused-ring product.

Staudinger Ligation and Related Phosphine-Mediated Reactions

The Staudinger ligation is a highly chemoselective reaction between an azide and a phosphine, which has become a fundamental tool in chemical biology. thermofisher.comresearchgate.net The reaction is a modification of the classic Staudinger reaction, where an azide reacts with a triarylphosphine to form an aza-ylide intermediate. sigmaaldrich.comwikipedia.org In the Staudinger ligation, the phosphine reagent is engineered with an ortho-ester group that traps the aza-ylide intermediate intramolecularly, leading to the formation of a stable amide bond after hydrolysis. sigmaaldrich.com

The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the loss of dinitrogen gas to form the aza-ylide. wikipedia.org In the ligation variant, this intermediate is then trapped to form the final amide product and a phosphine oxide byproduct. raineslab.com

Azide Rearrangement Reactions

Organic azides can undergo various rearrangement reactions, typically promoted by heat or acid, which involve the loss of nitrogen gas and the migration of a substituent. While specific rearrangement studies focusing solely on the 4-azidobenzenesulfonyl group are not extensively detailed in the provided search results, the azide functional group is known to participate in classic name reactions such as the Curtius and Schmidt rearrangements. These reactions typically transform an azide into an isocyanate intermediate, which can then be trapped by nucleophiles. For example, the Curtius rearrangement involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate. While not directly applicable to the sulfonyl azide, analogous rearrangements of sulfonyl azides can occur, leading to N-sulfonylimine intermediates. These types of rearrangements are fundamental in organic synthesis for the formation of new carbon-nitrogen bonds. libretexts.org

Nitrene Formation and Subsequent Reactivity

The azide functional group in this compound is a precursor to a highly reactive intermediate known as a nitrene. The formation of this species typically occurs through the extrusion of dinitrogen (N₂) upon thermal or photolytic stimulation. This process is a key step in many of the reactions involving aryl azides.

The decomposition of related aromatic azides, such as 4-azidotetrachloropyridine, has been shown to proceed through the intermediate formation of a singlet nitrene. researchgate.net This reactive species is short-lived; for instance, singlet tetrachloropyridyl-4-nitrene has a lifetime of approximately 50 nanoseconds in a methylene chloride solution. researchgate.net

Once formed, the sulfonyl nitrene exhibits diverse reactivity. It can be intercepted by various reagents, leading to the formation of new chemical bonds. For example, singlet nitrenes readily react with nucleophiles like pyridine (B92270) to form corresponding pyridinium ylides. researchgate.net The general process of nitrene-transfer reactions involves three main stages:

Formation of a coordination complex, often with a transition metal catalyst, involving the azide. nih.gov

Extrusion of dinitrogen gas to generate the reactive nitrene intermediate. nih.gov

Transfer of the nitrene to a substrate, such as an isocyanide, to form products like carbodiimides. nih.gov

This reactivity makes this compound a valuable tool for synthesizing complex molecules and functionalizing substrates through nitrene-mediated transformations.

Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound and its derivatives is governed by a variety of intermolecular interactions that dictate the crystal packing. While a specific crystal structure for the title compound is not detailed in the provided sources, analysis of closely related 4-halobenzenesulfonamides offers significant insight into the expected interactions.

In analogous sulfonamide structures, strong two-center, N-H···O hydrogen bonds are a dominant feature, linking adjacent molecules. researchgate.net These interactions create robust polar lamellae (layers). The aromatic portions of the molecules typically protrude from these polar layers. The arrangement of these aromatic groups can vary; in many 4-halobenzenesulfonamides, they form parallel stacks generated by translation, which are separated by voids. researchgate.net

| Interaction Type | Description | Potential Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding (e.g., N-H···O) | Strong, directional interaction between a hydrogen atom on a donor (like Nitrogen) and an electronegative acceptor (like Oxygen). | Formation of primary structural motifs like polar layers or chains. researchgate.net |

| π···π Stacking | Non-covalent interaction between aromatic rings. | Can contribute to packing, but may be absent in favor of other interactions in similar structures. researchgate.net |

| Halogen Bonding (e.g., Cl···O) | Interaction involving a halogen atom acting as an electrophilic species. | Contributes to linking contiguous layers and overall packing density. researchgate.net |

| Stack-Void Interlocking | Packing mechanism where aromatic stacks are offset to fill voids. | Creates high packing density in the absence of strong π···π stacking. researchgate.net |

Mechanistic Studies of Key Reaction Pathways

The reactivity of this compound is twofold, involving transformations at the sulfonyl chloride moiety and reactions mediated by the azide group. Mechanistic studies have focused on understanding the pathways of these reactions, particularly the nucleophilic substitution at the sulfur center and the transformations involving nitrene intermediates.

Proposed Reaction Mechanisms and Experimental Validation

The nucleophilic substitution reactions of arenesulfonyl chlorides have been extensively investigated. koreascience.kr The mechanism of solvolysis for these compounds has been described as controversial, with evidence supporting both Sₙ1 and Sₙ2 pathways. koreascience.krnih.gov

In the Sₙ2 mechanism, a nucleophile attacks the sulfur atom, and the sulfur-leaving group (chloride) bond breaks simultaneously in a single, concerted step. koreascience.kr The transition state involves both the sulfonyl chloride and the incoming nucleophile. This bimolecular mechanism is often supported by very negative entropies of activation. nih.gov

Experimental validation for these proposed mechanisms comes from kinetic studies. The extended Grunwald-Winstein equation is a key tool used to analyze the effect of solvent nucleophilicity and ionizing power on reaction rates. koreascience.kr The sensitivity values derived from this equation (l and m) provide insight into the nature of the transition state. For many sulfonyl chlorides, the data are consistent with a normal Sₙ2 mechanism. koreascience.kr Further evidence can be obtained from the kinetic solvent isotope effect (KSIE); values significantly greater than 1, such as 1.75 or higher, are in accord with a bimolecular mechanism, sometimes with general-base catalysis from the solvent. koreascience.kr

| Indicator | Observation for Sₙ2 Pathway | Reference |

|---|---|---|

| Extended Grunwald-Winstein Equation | Linear correlation with significant sensitivity to solvent nucleophilicity (l value). An l/m ratio > 1 is indicative of an Sₙ2 mechanism. | koreascience.kr |

| Kinetic Solvent Isotope Effect (KSIE) | A KSIE value greater than 1 (e.g., 1.75) suggests a bimolecular mechanism. | koreascience.kr |

| Entropy of Activation (ΔS‡) | Very negative values are consistent with an ordered, bimolecular transition state. | nih.gov |

Role of Intermediates in Complex Transformations

As discussed in section 3.2.4, the nitrene is a critical intermediate in reactions involving the azide group of this compound. The formation of this highly reactive species opens up pathways to complex molecular transformations. The azide-isocyanide cross-coupling reaction serves as a prime example, where the entire process is dependent on the successful generation and subsequent transfer of the nitrene intermediate to form carbodiimides. nih.gov

The nature of the nitrene (singlet or triplet state) and the reaction conditions dictate the subsequent chemistry. For example, singlet nitrenes can react with pyridines to form stable ylide intermediates, which can be isolated and characterized. researchgate.net The formation of such ylides, which possess a characteristic absorption in the UV spectrum, provides direct evidence for the nitrene intermediate. researchgate.net These intermediates are not merely transient species but are pivotal in directing the reaction toward the final product, enabling the construction of diverse and complex heterocyclic scaffolds.

Derivatives and Analogues of 4 Azidobenzenesulfonyl Chloride: Design, Synthesis, and Functional Exploration

Synthesis of Functionalized Sulfonamide Derivatives Incorporating Azide (B81097) Groups

4-Azidobenzenesulfonyl chloride serves as a crucial building block in the synthesis of functionalized sulfonamide derivatives. The primary method for creating these derivatives involves the reaction of this compound with primary or secondary amines. This reaction, a nucleophilic substitution at the sulfonyl chloride group, is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The azide group (N₃) remains intact during this process, yielding sulfonamides that possess a photoactivatable and "clickable" handle for further chemical modifications.

The versatility of this synthetic approach allows for the incorporation of a wide array of functional groups into the sulfonamide structure by simply varying the amine reactant. For instance, reacting this compound with amino acids or their esters leads to the formation of novel sulfonamide conjugates. This strategy has been employed to create compounds with potential biological activities.

A common synthetic route involves the reaction of toluene-4-sulfonyl chloride with a diamine, such as 1,4-phenylenediamine, to produce an aminosulfonamide intermediate. This intermediate can then be diazotized and treated with sodium azide to introduce the azide functionality, resulting in a sulfonamide with an azide group.

The following table provides examples of synthesized sulfonamide derivatives incorporating azide groups:

| Reactant 1 | Reactant 2 | Base | Product | Reference |

| This compound | Various amines | Pyridine | Functionalized sulfonamides | |

| Toluene-4-sulfonyl chloride | 1,4-phenylenediamine | Triethylamine | N-(4-aminophenyl)-4-methylbenzenesulfonamide | |

| N-(4-aminophenyl)-4-methylbenzenesulfonamide (diazotized) | Sodium azide | N-(4-azidophenyl)-4-methylbenzenesulfonamide | ||

| 4-Acetamidobenzenesulfonyl chloride | Cytosine / 9-methyl adenine | Pyridine | N-substituted 4-acetamidobenzenesulfonamides |

Development of Azide-Tagged Molecular Probes and Labels for Research

The presence of the azide group in derivatives of this compound makes them highly valuable as molecular probes and labels in chemical biology and proteomics research. The azide functionality allows for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with alkyne-containing molecules. This reaction is highly efficient and biocompatible.

Azide-tagged molecules can be used to label proteins, peptides, and other biomolecules. For instance, an azide-containing sulfonamide can be designed to bind to a specific protein target. After binding, the azide group can be used to attach a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via a click reaction. This allows for the visualization, purification, and identification of the target protein.

Glen Research offers a variety of azide tags for click chemistry, including biotin and fluorescein (B123965) derivatives with hydrophilic spacers. These tags are designed for convenient labeling of oligonucleotides and other biomolecules. The click reaction between an alkyne-labeled oligonucleotide and an azide-tagged label, such as 6-FAM-TEG azide, has been shown to be highly efficient.

The following table summarizes some azide-tagged molecular probes and their applications:

| Azide-Tagged Probe | Application | Reference |

| BiotinTEG Azide | Labeling for affinity purification | |

| DesthiobiotinTEG Azide | Labeling for reversible streptavidin binding | |

| 6-FAM-TEG Azide | Fluorescent labeling of biomolecules | |

| Dipivaloyl 6-FAM-TEG Azide | Protected fluorescent labeling |

Exploration of Constrained Tricyclic Sulfonamide Architectures

Recent research has focused on the synthesis of constrained tricyclic sulfonamides, which are of interest for their potential therapeutic applications. These complex structures often exhibit unique biological activities due to their rigid conformations. While direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of related tricyclic sulfonamides often involves the reaction of a sulfonyl chloride with a suitable di-functional or cyclic amine.

For example, the synthesis of certain constrained tricyclic sulfonamides involves the reaction of 4-chlorobenzenesulfonyl chloride with a cyclic amino alcohol in the presence of a base like triethylamine. This suggests that this compound could potentially be used in a similar manner to introduce a photo-crosslinking or "clickable" group into such tricyclic systems, thereby creating novel molecular probes or drug candidates. The unique structure of these compounds is believed to contribute to their ability to inhibit tumor growth.

Synthesis of Novel Heterocyclic Systems from Azidobenzenesulfonyl Intermediates

The azide group in 4-azidobenzenesulfonyl derivatives is a versatile functional group that can participate in various cyclization reactions to form novel heterocyclic systems. These reactions can be either intramolecular or intermolecular.

One key reaction is the intramolecular cyclization of azido-isocyanides, which can be triggered by an azide anion to form cyclic cyanamides. These can further react to form tetrazoles. Another approach involves the intramolecular cyclization of N-cyano sulfoximines, catalyzed by acid, to produce thiadiazine 1-oxides.

Furthermore, azidobenzenesulfonyl intermediates can be used in the synthesis of various other heterocyclic compounds. For instance, the reaction of sulfonyl chlorides with various reagents can lead to the formation of thiadiazoles, oxadiazoles, and triazoles. The synthesis of these heterocyclic systems is of significant interest due to their wide range of biological activities.

The following table highlights some of the novel heterocyclic systems synthesized from azidobenzenesulfonyl intermediates:

| Intermediate | Reaction Type | Product | Reference |

| Azido-isocyanides | Intramolecular cyclization | Cyclic cyanamides, Tetrazoles | |

| N-Cyano sulfoximines | Acid-catalyzed intramolecular cyclization | Thiadiazine 1-oxides | |

| This compound derivatives | Cyclization with various reagents | Thiadiazoles, Oxadiazoles, Triazoles |

Polymeric and Material Science Derivatives (e.g., Photoresists)

The photo-reactivity of the azide group makes this compound and its derivatives valuable in polymer and materials science, particularly in the development of photoresists. When exposed to ultraviolet (UV) light, the azide group decomposes to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H bonds and addition to double bonds, leading to cross-linking of polymer chains.

This cross-linking property is the basis for the use of azido-containing compounds as negative photoresists. In this application, a polymer film containing an azido-sulfonamide is exposed to UV light through a mask. The exposed areas of the film become cross-linked and insoluble, while the unexposed areas can be washed away with a solvent, leaving a negative image of the mask.

While the direct use of this compound in specific photoresist formulations is not extensively detailed in the provided search results, its role in polymer functionalization for photoreactive crosslinking is acknowledged. This highlights its potential in creating light-sensitive materials for various applications in microelectronics and other fields.

Academic Applications of 4 Azidobenzenesulfonyl Chloride in Chemical Biology and Materials Science Research

Bioconjugation and Biomolecule Labeling Strategies via Click Chemistry

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of aqueous environments, making them ideal for biological applications. mdpi.com The azide (B81097) group of 4-azidobenzenesulfonyl chloride is a bioorthogonal handle, meaning it does not react with native functional groups found in biological systems. mdpi.com This allows for the specific labeling of biomolecules that have been modified to contain a complementary alkyne group.

The sulfonyl chloride moiety of this compound readily reacts with the primary amine groups of lysine (B10760008) residues and the N-terminus of proteins and peptides, forming stable sulfonamide linkages. thermofisher.com This reaction introduces an azide group onto the protein surface, which can then be used for subsequent "click" reactions with alkyne-modified molecules. genscript.com This two-step strategy allows for the site-specific introduction of a wide variety of functionalities, including fluorescent dyes, biotin (B1667282) tags, and cross-linking agents.

Photoaffinity labeling is another strategy where phenyl azide groups, similar to the one in this compound, are used. nih.gov Upon UV activation, the phenyl azide forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in close proximity, allowing for the capture of transient protein-protein interactions. nih.gov

Table 1: Applications of this compound in Protein and Peptide Labeling

| Application | Description |

| Fluorescent Labeling | Attachment of fluorescent dyes for imaging and tracking proteins in cells. |

| Biotinylation | Introduction of biotin for affinity purification and detection using streptavidin conjugates. |

| Cross-linking | Formation of covalent bonds between interacting proteins to study protein-protein interactions. |

| Immobilization | Attachment of proteins to solid supports for applications such as proteomics and diagnostics. |

The principles of bioconjugation using this compound can also be extended to other biomolecules like nucleic acids and carbohydrates. Chemical modifications are crucial for the development of nucleic acid-based therapies, such as antisense oligonucleotides (ASOs) and RNA interference (RNAi). nih.govnih.gov By introducing an azide handle, these molecules can be further functionalized. For instance, an azide-modified oligonucleotide can be "clicked" onto a carrier molecule to improve its delivery into cells.

Similarly, carbohydrates, which play vital roles in cell recognition and signaling, can be labeled using this compound. The hydroxyl groups of carbohydrates can be chemically modified to introduce an amine, which can then be reacted with this compound. The resulting azide-labeled carbohydrate can then be used in click chemistry reactions to attach probes for imaging or to immobilize them on surfaces for studying carbohydrate-protein interactions.

The development of fluorescent probes is essential for visualizing and understanding cellular processes. mdpi.comnih.gov this compound can be used as a building block in the synthesis of novel fluorescent probes. The sulfonyl chloride can be reacted with an amine-containing fluorophore, and the azide can be used to attach the probe to a specific biomolecule or cellular structure via click chemistry. This modular approach allows for the creation of a diverse range of probes with different spectral properties and targeting specificities. For example, a probe could be designed to target a specific protein and only fluoresce upon binding, providing a way to monitor the protein's localization and activity in living cells.

Surface Functionalization and Nanomaterial Modification

The ability to modify surfaces with specific chemical functionalities is critical in many areas of materials science, including the development of biosensors, new catalytic materials, and biocompatible implants. mdpi.comnih.govnih.gov this compound provides a means to introduce azide groups onto a variety of surfaces, which can then be used to attach other molecules via click chemistry.

The modification of electrode surfaces is crucial for the development of electrochemical sensors and other electronic devices. nih.gov Diazonium salts are often used for grafting organic layers onto surfaces like glassy carbon electrodes. mdpi.comnih.govresearchgate.net While not a diazonium salt itself, this compound can be used to functionalize surfaces that have been pre-modified with amine groups. The sulfonyl chloride reacts with the surface-bound amines to create a layer of azide groups. These azide-functionalized electrodes can then be used to immobilize enzymes, antibodies, or other recognition elements that have been modified with an alkyne group, leading to the creation of highly specific biosensors.

The functionalization of nanomaterials, such as magnetic nanoparticles and quantum dots, is an active area of research with applications in drug delivery, medical imaging, and diagnostics. researchgate.netmdpi.com this compound can be used to modify the surface of these materials. For instance, silica-coated magnetic nanoparticles can be functionalized with an aminosilane, and then reacted with this compound to introduce azide groups. These azide-functionalized nanoparticles can then be conjugated to targeting ligands, drugs, or imaging agents using click chemistry, creating multifunctional nanomaterials for various biomedical applications.

Applications in Polymer Chemistry and Advanced Materials

This compound is a versatile compound that has found significant applications in the fields of polymer chemistry and materials science. Its utility stems from the presence of two distinct reactive moieties: a sulfonyl chloride group and an azide group. The sulfonyl chloride allows for reaction with nucleophiles such as alcohols and amines, enabling its incorporation into various polymer backbones or its use as an initiator. The azide group, on the other hand, can be activated by heat or ultraviolet (UV) light to generate a highly reactive nitrene intermediate, which can undergo a variety of insertion and addition reactions, making it an excellent tool for cross-linking and functionalization of polymers.

Development of Photoresist Materials

While specific formulations containing this compound are not extensively detailed in readily available literature, the fundamental chemistry of its constituent functional groups strongly suggests its potential application in the development of photoresist materials. Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a critical process in microfabrication. Aromatic azides have been historically significant as photosensitive components in negative-type photoresists. google.com

Upon exposure to UV light, the azide group in a molecule like this compound would be expected to undergo photolysis to generate a highly reactive nitrene. This nitrene species can then react with the surrounding polymer matrix in several ways, including insertion into carbon-hydrogen bonds or addition to double bonds. nih.gov These reactions lead to the cross-linking of polymer chains, rendering the exposed regions of the photoresist insoluble in a developer solution. The unexposed regions, remaining soluble, are then washed away, leaving a negative image of the mask. It is desirable for the photosensitive component in a photoresist to strongly absorb light at the wavelength used for exposure, which is often around 365 nm from a mercury lamp. google.com Aromatic azides generally exhibit favorable absorption characteristics in this region of the UV spectrum. google.com

The general composition of a photoresist includes a polymer resin, a photosensitive agent (like an aromatic azide), and a solvent. Given this, a hypothetical photoresist formulation utilizing this compound could involve its mixture with an alkali-soluble polymer. google.com

Synthesis of Functional Polymers

The dual reactivity of this compound makes it a valuable reagent for the synthesis of functional polymers. The sulfonyl chloride group can be used to attach the molecule to a polymer backbone, while the azide group can be subsequently used for cross-linking or further functionalization.

One of the key applications of sulfonyl azides in polymer chemistry is as cross-linking agents. When a polymer containing pendant sulfonyl azide groups is heated, the azides decompose to form sulfonyl nitrenes. These nitrenes can then insert into C-H bonds of neighboring polymer chains, creating a cross-linked network. nih.gov This process can significantly improve the mechanical and thermal properties of the polymer. For instance, sulfonyl azide groups have been introduced into polybenzimidazole (PBI) to create cross-linked membranes with enhanced stability. nih.gov

The cross-linking can also be initiated by photolysis of the azide group. Irradiation with UV light generates the reactive nitrene species, leading to the formation of covalent bonds between polymer chains. nih.gov This photo-cross-linking is a key principle behind the use of azides in photoresists, as discussed in the previous section.

Beyond simple cross-linking, the azide group can be utilized for more specific functionalization through "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). thermofisher.com A polymer could first be modified with this compound, and the resulting azide-functionalized polymer could then be reacted with a variety of alkyne-containing molecules to introduce specific functionalities. This approach allows for the modular and efficient synthesis of polymers with tailored properties.

| Polymer Functionalization Method | Activating Agent | Resulting Modification | Potential Application |

| Thermal Cross-linking | Heat | Covalent network formation | Improved mechanical and thermal stability |

| Photo-cross-linking | UV Light | Covalent network formation | Photoresists, patterned surfaces |

| Click Chemistry (e.g., CuAAC) | Copper(I) catalyst | Introduction of specific functionalities via triazole linkage | Tailored polymer properties for various applications |

Design and Synthesis of Chemically Biological Tools for Mechanistic Studies

The unique combination of a reactive sulfonyl chloride and a photoactivatable azide group makes this compound a prime candidate for the design and synthesis of chemical tools to probe biological systems and elucidate reaction mechanisms. Such molecules are often referred to as heterobifunctional cross-linkers, as they possess two different reactive groups that can link two distinct molecular entities. scbt.comthermofisher.com

The sulfonyl chloride moiety can readily react with nucleophilic residues on biomolecules, such as the primary amines of lysine side chains or the N-terminus of proteins, to form stable sulfonamide linkages. This allows for the covalent attachment of the "azidobenzenesulfonyl" tag to a protein of interest.

The aryl azide group, on the other hand, is a well-established photoreactive group used in photoaffinity labeling. thermofisher.com Aryl azides are chemically inert in the dark but, upon irradiation with UV light, they form highly reactive nitrene intermediates. thermofisher.com This allows for precise temporal control over the cross-linking reaction. thermofisher.com

A typical photoaffinity labeling experiment would involve the following steps:

Covalent Attachment: A biomolecule of interest (e.g., a protein) is first incubated with this compound to allow for the formation of a stable conjugate through the reaction of the sulfonyl chloride with a nucleophilic residue on the biomolecule.

Binding to Target: The resulting azide-labeled biomolecule is then introduced into a biological system where it can bind to its interacting partners (e.g., other proteins, nucleic acids).

Photo-cross-linking: The system is then irradiated with UV light, which activates the azide group, generating a nitrene. This highly reactive species will then form a covalent bond with any nearby molecule, effectively "capturing" the binding partner.

Analysis: The cross-linked complexes can then be isolated and analyzed, for example, by mass spectrometry, to identify the interacting partners and the site of cross-linking, providing valuable insights into biological pathways and molecular interactions.

Furthermore, the azide group can also serve as a handle for "click chemistry" reactions. thermofisher.com After the azide-tagged biomolecule has been used to probe a biological system, it can be detected or isolated by reacting it with a molecule containing a strained alkyne (in SPAAC) or a terminal alkyne and a copper catalyst (in CuAAC). google.comkorambiotech.com This alkyne-containing molecule can be appended with a reporter tag, such as a fluorophore or a biotin molecule, to facilitate visualization or purification of the labeled biomolecules. thermofisher.com

| Functional Group | Reactivity | Biological Application |

| Sulfonyl Chloride | Reacts with primary amines (e.g., lysine) | Covalent attachment to biomolecules |

| Aryl Azide | Photoactivatable to form a reactive nitrene | Photoaffinity labeling to identify interacting partners |

| Aryl Azide | Participates in click chemistry reactions | Detection and isolation of labeled biomolecules |

Future Directions and Emerging Research Avenues for 4 Azidobenzenesulfonyl Chloride Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is a key area of future research for 4-azidobenzenesulfonyl chloride. While the azide (B81097) and sulfonyl chloride moieties offer inherent reactivity, catalysis can provide greater control over reaction outcomes, leading to higher yields and improved selectivity.

Current research efforts are exploring the use of transition metal catalysts to modulate the reactivity of the sulfonyl azide group. For instance, ruthenium and iridium complexes are being investigated for their potential to catalyze nitrene transfer reactions from sulfonyl azides to a variety of substrates. This approach could offer a milder and more selective alternative to traditional thermal or photochemical methods for nitrene generation.

Another promising avenue is the development of organocatalysts for reactions involving this compound. Chiral organocatalysts, in particular, could enable the enantioselective synthesis of complex molecules, a critical capability in pharmaceutical development. The focus is on designing catalysts that can activate the sulfonyl chloride group towards nucleophilic attack or facilitate stereocontrolled cycloaddition reactions of the azide group.

Integration into Automated Synthesis Platforms and Flow Chemistry Protocols

The integration of this compound into automated synthesis platforms and flow chemistry systems is set to revolutionize its application in high-throughput screening and process chemistry. researchgate.netdntb.gov.ua These technologies offer significant advantages in terms of reproducibility, scalability, and safety, particularly when dealing with potentially energetic compounds like azides. researchgate.net

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, enabling the rapid generation of libraries of compounds derived from this compound. This is particularly valuable in drug discovery and materials science, where large numbers of analogs need to be synthesized and tested.

Flow chemistry, where reactions are carried out in continuous-flow reactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This enhanced control can lead to higher yields, improved product purity, and safer handling of hazardous reagents and intermediates. rsc.org For the synthesis of sulfonyl chlorides, flow chemistry offers a safer and more efficient alternative to traditional batch methods, which often involve highly exothermic reactions and difficult-to-handle reagents. rsc.orgmdpi.com The development of robust flow protocols for reactions involving this compound will be crucial for its large-scale industrial applications. mdpi.com

Exploration of New Bio-Orthogonal Ligation Chemistries

The azide group of this compound is a key functional handle for bio-orthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov While the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) are well-established bio-orthogonal reactions, the exploration of new ligation chemistries is an active area of research. nih.govnih.gov

Future research will likely focus on developing novel reaction partners for the azide group that offer faster kinetics, improved stability, and greater versatility. One area of interest is the strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst. pcbiochemres.com The design of new cyclooctyne (B158145) reagents with enhanced reactivity and solubility is a key objective.

Furthermore, researchers are exploring entirely new bio-orthogonal reactions that are orthogonal to existing methods. This would allow for the simultaneous labeling of multiple biomolecules within a single system. The development of such multi-orthogonal labeling strategies will be a significant step forward for chemical biology.

| Ligation Chemistry | Key Features |

| Staudinger Ligation | Reaction between an azide and a phosphine (B1218219) to form an aza-ylide, which is then trapped to form a stable amide bond. nih.govnih.gov |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click chemistry reaction that utilizes a strained cyclooctyne to react with an azide. pcbiochemres.com |

| Inverse-Electron-Demand Diels-Alder Reaction | Reaction between a tetrazine and a strained alkene or alkyne, known for its very fast reaction rates. nih.gov |

Advanced Computational Design of Next-Generation Reagents and Probes

Computational chemistry and molecular modeling are becoming indispensable tools for the design of new reagents and probes based on this compound. These methods allow for the in silico prediction of reactivity, selectivity, and biological activity, thereby guiding synthetic efforts and accelerating the discovery process.

Future research will leverage advanced computational techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, to design next-generation photoaffinity probes with improved properties. For example, computational screening can be used to identify novel photolabile groups that can be incorporated into the 4-azidobenzenesulfonyl scaffold to enhance cross-linking efficiency and reduce non-specific labeling.

Moreover, computational methods can aid in the design of "smart" probes that are activated by specific biological stimuli, such as enzymes or changes in pH. This will enable more precise targeting of biomolecules in their native environment. The integration of machine learning and artificial intelligence with computational chemistry holds the promise of further accelerating the design and optimization of these sophisticated chemical tools.

Synergistic Applications at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The true potential of this compound lies in its application at the interface of multiple scientific disciplines. Future research will increasingly focus on synergistic projects that combine the principles of organic synthesis, the tools of chemical biology, and the concepts of materials science to address complex scientific challenges.

In chemical biology, this compound and its derivatives will continue to be used to probe protein-protein interactions, identify enzyme substrates, and map post-translational modifications. The development of novel probes with enhanced features, such as built-in reporter tags or cleavable linkers, will provide deeper insights into complex biological processes.

In materials science, the azide functionality of this compound can be used to modify surfaces and synthesize novel polymers and hydrogels. For example, "click" chemistry can be employed to functionalize surfaces with biomolecules, creating biocompatible materials for tissue engineering and medical implants. The ability to form covalent linkages under mild conditions makes it an attractive tool for creating advanced materials with tailored properties.

The convergence of these fields will undoubtedly lead to exciting new discoveries and technologies. For instance, the development of "smart" materials that can respond to biological signals could have profound implications for drug delivery and diagnostics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.